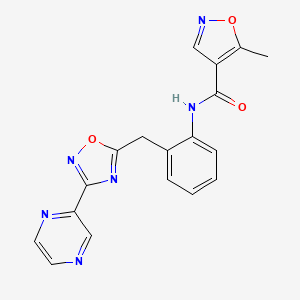

5-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-methyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O3/c1-11-13(9-21-26-11)18(25)22-14-5-3-2-4-12(14)8-16-23-17(24-27-16)15-10-19-6-7-20-15/h2-7,9-10H,8H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUZNTMCXJUZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of multiple functional groups that contribute to its biological activity. The presence of the isoxazole and oxadiazole rings is significant, as these structures are often associated with various pharmacological properties.

The biological activity of this compound has been linked to its interaction with specific cellular targets:

- Caspase Activation : Similar compounds have been shown to act as activators of caspases, leading to apoptosis in cancer cells .

- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression .

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and isoxazole exhibit antimicrobial properties. For instance, studies have demonstrated that related compounds show effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can range significantly depending on the specific structure and substituents present .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various in vitro and in vivo studies. It has been noted that similar derivatives can inhibit the growth of tumor cells by inducing apoptosis via caspase activation .

Study 1: Apoptosis Induction

A study focused on the apoptotic effects of oxadiazole derivatives showed that these compounds could effectively induce cell death in cancer cell lines. The mechanism involved the activation of caspases, which are critical for the apoptotic process .

Study 2: Antimicrobial Evaluation

In a comparative study assessing the antimicrobial efficacy of several pyrazole derivatives, it was found that certain substitutions on the pyrazole ring enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activity Summary

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to 5-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of isoxazole have been synthesized and evaluated for their activity against various cancer cell lines. These compounds often target specific kinases involved in cancer progression.

Case Study:

A series of isoxazole derivatives were tested for their inhibitory effects on FLT3 kinase, which is commonly mutated in acute myeloid leukemia (AML). One compound showed an IC50 value of 106 nM against FLT3, indicating strong potential as an AML therapeutic agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Case Study:

In vitro studies demonstrated that certain isoxazole derivatives significantly reduced edema in animal models compared to standard anti-inflammatory drugs like diclofenac. This suggests that compounds related to this compound could serve as effective anti-inflammatory agents .

Neuropharmacological Effects

Compounds with similar structures have been explored for their neuropharmacological properties. The interaction with nicotinic acetylcholine receptors (nAChRs) has been a focus area due to their role in cognitive functions.

Case Study:

Research highlighted the development of novel ligands targeting α9/α10 nAChRs based on oxadiazole scaffolds. These compounds exhibited selective binding and activation profiles that could lead to advancements in treating neurodegenerative diseases .

Summary of Findings

The exploration of 5-methyl-N-(2-((3-(pyrazin-2-y)-1,2,4-oxadiazol-5-y)methyl)phenyl)isoxazole-4-carboxamide reveals a compound with diverse applications in pharmacology:

| Application Area | Key Findings |

|---|---|

| Anticancer | Potent FLT3 kinase inhibitor with IC50 = 106 nM |

| Anti-inflammatory | Significant reduction in edema compared to diclofenac |

| Neuropharmacology | Selective ligands for α9/α10 nAChRs showing potential for cognitive enhancement |

常见问题

Basic: What are the recommended synthetic routes for 5-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The compound’s synthesis involves multi-step reactions, including cyclocondensation, alkylation, and coupling. A common approach is to:

Prepare the 1,2,4-oxadiazole core via cyclization of substituted hydrazides with appropriate reagents (e.g., POCl₃ at 120°C for oxadiazole ring formation) .

Functionalize the phenylisoxazole moiety using alkylation (e.g., K₂CO₃ in DMF for nucleophilic substitution) .

Optimize coupling reactions (e.g., carbodiimide-mediated amidation) for final assembly.

Key parameters for optimization :

- Solvent polarity (DMF vs. THF) to control reaction rates .

- Base selection (K₂CO₃ vs. NaH) to minimize side reactions in alkylation .

- Temperature gradients (e.g., 80–120°C) to enhance oxadiazole cyclization efficiency .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Answer:

DFT studies using hybrid functionals (e.g., B3LYP with exact-exchange corrections) can model:

- HOMO-LUMO gaps : To assess charge-transfer potential and redox behavior .

- Molecular electrostatic potential (MEP) : To identify nucleophilic/electrophilic sites for reactivity predictions .

- Thermochemical accuracy : Atomization energies and ionization potentials can be calculated with <3 kcal/mol deviation from experimental data using gradient-corrected exchange-correlation functionals .

Methodological steps :

Geometry optimization at the B3LYP/6-31G(d,p) level.

Frequency analysis to confirm minima.

Single-point energy calculations with larger basis sets (e.g., 6-311++G(d,p)) .

Basic: What spectroscopic techniques are most effective for structural characterization, and how are spectral contradictions resolved?

Answer:

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide, C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., pyrazine protons at δ 8.5–9.0 ppm) and DEPT-135 for quaternary carbons .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

Contradiction resolution : - Overlapping signals in NMR: Use 2D techniques (HSQC, HMBC) to resolve ambiguities .

- Discrepancies in IR peak assignments: Cross-validate with computational vibrational spectra .

Advanced: How can environmental fate studies be designed to evaluate the persistence and bioaccumulation of this compound?

Answer:

Adopt a tiered approach based on OECD guidelines:

Laboratory studies :

- Hydrolysis/photolysis: Assess stability under varying pH and UV light .

- Soil adsorption: Use batch equilibrium tests (e.g., Freundlich isotherms) .

Ecosystem modeling :

- Bioconcentration factors (BCF) via fish uptake assays.

- Tropospheric degradation pathways using quantum chemical calculations .

Field studies :

- Deploy randomized block designs with split-split plots to account for spatial/temporal variability in environmental matrices .

Basic: What strategies are used to improve the solubility and bioavailability of this lipophilic compound?

Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .

- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .

Validation : - Phase-solubility diagrams to quantify solubility enhancements.

- In vitro permeability assays (e.g., Caco-2 monolayers) .

Advanced: How do structural modifications (e.g., substituent variations on pyrazine or oxadiazole) influence biological activity?

Answer:

Systematic SAR studies involve:

Substituent screening : Replace pyrazine with pyridine or triazine to alter π-π stacking interactions .

Bioisosteric replacements : Swap oxadiazole with thiadiazole to modulate metabolic stability .

Docking studies : Map binding poses against target proteins (e.g., kinases) using AutoDock Vina .

Case example :

- Fluorine substitution at the phenyl ring improves membrane permeability (logP reduction by ~0.5 units) .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

- Storage : Under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation .

- Handling : Use anhydrous solvents (e.g., DMF stored over molecular sieves) to avoid hydrolysis .

- Stability monitoring : Periodic HPLC-UV checks (e.g., retention time shifts >5% indicate degradation) .

Advanced: How can in vivo toxicity studies be optimized to align with the 3R principles (Replacement, Reduction, Refinement)?

Answer:

- Replacement : Use zebrafish embryos for acute toxicity screening instead of rodents .

- Reduction : Apply factorial experimental designs to minimize animal cohorts while maximizing data output .

- Refinement : Implement telemetry for real-time biomarker monitoring (e.g., cardiac output) to reduce invasive procedures .

Basic: What computational tools are recommended for predicting metabolic pathways?

Answer:

- Software :

- Validation : Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Advanced: How can contradictory bioactivity data from different assay platforms be reconciled?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。